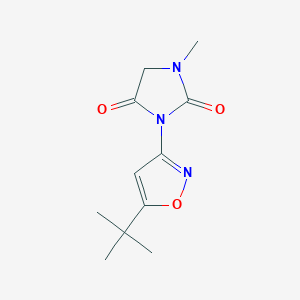
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione is a complex organic compound that features both oxazole and imidazolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 5-tert-butyl-1,2-oxazole with 1-methylimidazolidine-2,4-dione under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced imidazolidine derivatives.
Applications De Recherche Scientifique
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The imidazolidine ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-tert-Butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- Phenyl (5-tert-butylisoxazol-3-yl)carbamate
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both oxazole and imidazolidine rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
| 95460-46-1 | |
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)7-5-8(12-17-7)14-9(15)6-13(4)10(14)16/h5H,6H2,1-4H3 |
Clé InChI |
YDBLYUGYKMYKMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)N2C(=O)CN(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


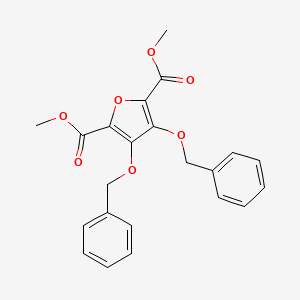

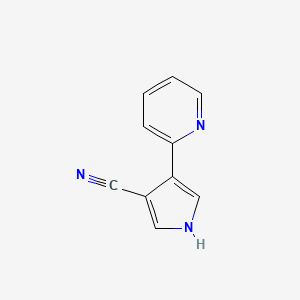
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)

![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
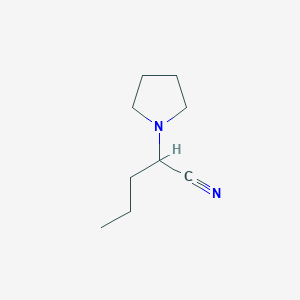
![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
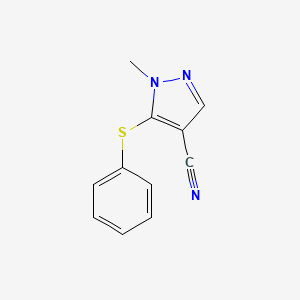

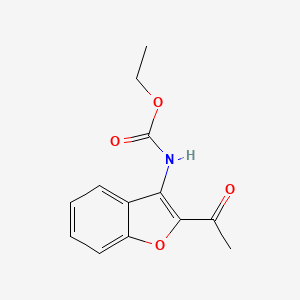
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
